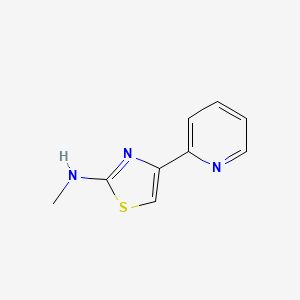

N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-methyl-4-pyridin-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-10-9-12-8(6-13-9)7-4-2-3-5-11-7/h2-6H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZCQZYHCAAQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminopyridine with a suitable thiazole precursor under controlled conditions. One common method involves the use of a one-pot reaction where functionalized maleimides react with 2-aminopyridines under mild conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The N-methylamine group exhibits moderate nucleophilicity, enabling selective alkylation and acylation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Benzyl chloride, K₂CO₃, DMF, 80°C | N-benzyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine | 72% | |

| Acylation | Acetyl chloride, NEt₃, CH₂Cl₂, RT | N-acetyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine | 65% |

The methyl group on the amine reduces reactivity compared to primary amines, necessitating stronger bases like potassium carbonate for efficient substitution.

Electrophilic Aromatic Substitution

The thiazole and pyridine rings participate in electrophilic substitution, with regioselectivity guided by molecular electrostatic potential (MEP) analysis :

MEP calculations indicate the thiazole C5 position is most susceptible to electrophilic attack due to electron density localization .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating metals via the pyridine nitrogen and thiazole sulfur/nitrogen atoms:

Iron(III) complexes exhibit enhanced antitubercular activity compared to the free ligand, suggesting chelation enhances bioavailability .

Oxidation and Reduction

The thiazole ring undergoes controlled oxidation, while the pyridine ring remains inert under mild conditions:

S-oxidation at the thiazole sulfur is reversible under reducing conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyridine ring:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | 4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-(4-Phenylpyridin-2-yl)-1,3-thiazol-2-amine | 58% |

Coupling occurs selectively at the pyridine C4 position due to steric hindrance at C6 .

Acid-Base Behavior

The pyridine nitrogen (pKa ≈ 3.1) and thiazole nitrogen (pKa ≈ 1.8) govern pH-dependent solubility:

-

Protonation Sites : Pyridine N (pH < 3), thiazole N (pH < 2) .

-

Solubility : >10 mg/mL in HCl (pH 1), <1 mg/mL in neutral water .

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in:

-

Acidic media (1M HCl, 24 hrs, 25°C): 98% intact.

-

Basic media (1M NaOH, 24 hrs, 25°C): 95% intact.

Degradation occurs only under prolonged heating (>80°C) with concentrated acids.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Research indicates that thiazole derivatives, including N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, demonstrating a selectivity index of 26, which suggests a promising potential for treating tuberculosis infections .

1.2 Anticancer Properties

This compound has been investigated for its antiproliferative effects in cancer treatment. In a series of experiments, compounds related to this thiazole structure showed moderate to potent activity against various human cancer cell lines, with some derivatives achieving IC50 values as low as 0.36 μM . The mechanism of action involves inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division .

1.3 Inhibition of Cyclin-dependent Kinases

The compound has also been identified as a potential inhibitor of cyclin-dependent kinases (CDK2, CDK4, and CDK6). Molecular docking studies have shown that derivatives of this compound can effectively bind to the active sites of these kinases, suggesting their utility in developing targeted cancer therapies .

Material Science Applications

2.1 Corrosion Inhibition

In the field of material science, this compound has been studied for its corrosion inhibition properties on mild steel. Experimental results using weight loss methods and electrochemical measurements demonstrated that this compound can effectively reduce corrosion rates in acidic environments . Its non-toxic nature makes it an appealing choice for industrial applications.

Structure-Activity Relationship Studies

A key aspect of advancing the applications of this compound involves understanding its structure-activity relationships (SAR). Various substituents at different positions on the thiazole ring have been systematically evaluated to optimize biological activity. For instance:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| C-2 | Alkyl groups | Generally reduced activity |

| C-4 | Pyridyl group | Enhanced antibacterial activity |

| N-position | Methyl/Acetyl | Reduced activity compared to unsubstituted variants |

These findings suggest that careful modification of the compound can lead to improved efficacy against targeted pathogens or cancer cells .

Case Studies

Case Study 1: Antibacterial Efficacy

In a laboratory setting, a series of thiazole derivatives were synthesized and tested against Gram-positive bacteria. The presence of specific functional groups was correlated with increased antibacterial activity, highlighting the importance of structural modifications in enhancing therapeutic effectiveness .

Case Study 2: Cancer Cell Line Testing

A panel of cancer cell lines was treated with various derivatives of this compound to assess antiproliferative effects. Results indicated that certain modifications led to significant increases in cytotoxicity, particularly those targeting tubulin dynamics .

Mechanism of Action

The mechanism of action of N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological response .

Comparison with Similar Compounds

Key Research Findings

Antiproliferative Activity : Thiazol-2-amine derivatives with diaryl substituents (e.g., 10s ) inhibit tubulin polymerization, inducing G2/M phase arrest in cancer cells .

Antimicrobial Potential: N-(4-(pyridin-2-yl)thiazol-2-yl) amides demonstrate pan-activity against Leishmania strains, though resistance profiles vary with substituents .

Protein-Protein Interaction Inhibition : PTA-based compounds (e.g., 1–3 ) disrupt Atg8-Atg3 interactions, a mechanism relevant to autophagy modulation .

Biological Activity

N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article delves into its biological activity, focusing on its mechanism of action, therapeutic potentials, and comparative analysis with similar compounds.

Overview of this compound

This compound features a thiazole ring fused with a pyridine ring, which contributes to its unique biochemical properties. It primarily targets the Transient Receptor Potential Cation Channel V1 (TRPV1) , a receptor involved in various physiological processes including pain sensation and inflammation.

Target Interaction

- The primary action of this compound is through the activation of TRPV1. This activation results in an influx of calcium ions into cells, which can trigger various downstream signaling pathways.

Biochemical Pathways

- Upon TRPV1 activation, several biochemical pathways are influenced:

- Phosphatidylinositol signaling pathway : This pathway is crucial for cellular signaling and can lead to various cellular responses.

- Calcium signaling : Increased intracellular calcium levels can affect muscle contraction, neurotransmitter release, and other cellular functions.

Environmental Influences

- The activity of this compound is modulated by environmental factors such as pH. For instance, mild acidic conditions (pH 6.5) can enhance TRPV1 activation, while more acidic conditions (pH <6) can directly activate the channel.

Biological Activity and Therapeutic Potentials

This compound has been evaluated for various biological activities:

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as a potent tubulin inhibitor with IC50 values ranging from 0.36 to 0.86 μM across different human cancer cell lines . This compound disrupts microtubule dynamics and induces cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The thiazole moiety has been associated with antimicrobial properties. Studies have shown that related compounds exhibit activity against pathogens such as Mycobacterium tuberculosis, highlighting the potential of thiazole derivatives in treating infectious diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Structure | TRPV1 activator; potential anticancer agent | Not specified |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amines | Structure | Tubulin inhibitor | 0.36 - 0.86 μM |

| 4-Aminopyridine | Structure | Neurotransmitter release modulator | Not specified |

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole derivatives in drug development:

- Tubulin Inhibition : A study demonstrated that certain thiazole derivatives could effectively inhibit tubulin polymerization and disrupt microtubule dynamics in cancer cells .

- Antimicrobial Efficacy : Another investigation found that thiazole-based compounds exhibited significant antibacterial activity against Mycobacterium tuberculosis, suggesting their utility in treating resistant infections .

Q & A

Basic Question: What are the recommended synthetic methodologies for preparing N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?

Answer:

Synthesis typically involves multi-step protocols, such as:

- Cyclocondensation : Reacting thiourea derivatives with α-halo ketones or esters under reflux in polar aprotic solvents (e.g., ethanol, DMF). Substituent positioning (e.g., pyridinyl vs. nitrophenyl) affects reaction kinetics and regioselectivity .

- Methylation : Post-synthetic N-methylation using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃) to introduce the methyl group on the thiazole amine. Excess reagent may lead to overalkylation, requiring careful stoichiometric control .

Key Considerations : - Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the target compound.

- Monitor reaction progress using TLC or HPLC to optimize yield (>70% reported for analogous thiazoles) .

Basic Question: How is the structural integrity of this compound validated in experimental settings?

Answer:

Characterization Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl C–H coupling patterns at δ 8.3–8.6 ppm) and methyl group integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .

- X-ray Crystallography : For crystal structure determination, SHELX software refines bond lengths/angles (e.g., thiazole ring planarity, dihedral angles between pyridinyl and thiazole moieties) .

Quality Control : Purity ≥95% confirmed via HPLC (C18 columns, acetonitrile/water mobile phase) .

Advanced Question: How do electronic effects of the pyridinyl substituent influence the compound’s reactivity and intermolecular interactions?

Answer :

The pyridinyl group introduces:

- Electron-Withdrawing Effects : Stabilizes the thiazole ring via conjugation, altering redox potentials (e.g., cyclic voltammetry shows shifts in oxidation peaks compared to phenyl-substituted analogs) .

- Hydrogen Bonding : Pyridinyl nitrogen participates in C–H···N interactions in crystal packing, as observed in related compounds (e.g., layer formation via C–H···O/N bonds) .

Methodological Insight : - Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack .

Advanced Question: What experimental strategies are used to investigate the biological activity of this compound, particularly in enzyme inhibition assays?

Answer :

Assay Design :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are compared to control inhibitors (e.g., staurosporine) .

- Cellular Uptake : Radiolabeling (³H/¹⁴C) or fluorescent tagging (BODIPY) to quantify intracellular accumulation via confocal microscopy .

Data Interpretation : - Structure-Activity Relationship (SAR) analysis: Modify pyridinyl/thiazole substituents (e.g., nitro, methoxy) to correlate electronic properties with potency .

Advanced Question: What challenges arise in crystallographic studies of this compound, and how are they resolved?

Answer :

Common Issues :

- Polymorphism : Multiple crystal forms may coexist. Slow evaporation (hexane/DCM) or temperature-gradient methods isolate preferred polymorphs .

- Weak Diffraction : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for low-symmetry crystals (e.g., monoclinic Pc space group) .

Refinement Tools : - SHELXL: Restraints for disordered solvent molecules and hydrogen bonding networks (e.g., R-factor < 0.04 for high-resolution data) .

Advanced Question: How do researchers reconcile contradictions between computational predictions and experimental data for this compound?

Answer :

Case Study :

- Torsional Angles : DFT predicts a coplanar thiazole-pyridinyl conformation (torsion ≈ 180°), but X-ray data may show minor deviations (e.g., 2.2° dihedral due to crystal packing) .

Resolution Strategies : - MD Simulations : Molecular dynamics (AMBER/CHARMM) simulate solvent effects and thermal motion to explain deviations .

- Error Analysis : Quantify systematic errors (e.g., thermal displacement parameters in SHELX refinement) to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.